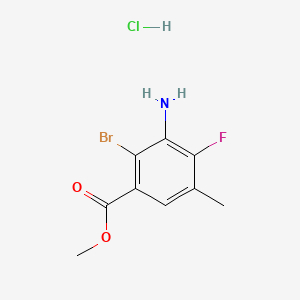

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride

Description

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, bromo, fluoro, and methyl groups, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula |

C9H10BrClFNO2 |

|---|---|

Molecular Weight |

298.53 g/mol |

IUPAC Name |

methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-4-3-5(9(13)14-2)6(10)8(12)7(4)11;/h3H,12H2,1-2H3;1H |

InChI Key |

DPCVEZSPRUOYIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1F)N)Br)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination and fluorination of a methylbenzoate derivative, followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The presence of halogen atoms (bromo and fluoro) makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: The aromatic ring can engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-4-fluoro-2-methylaniline

- 2-Bromo-5-fluorobenzaldehyde

- 3-Bromo-N-methylaniline

Uniqueness

Methyl3-amino-2-bromo-4-fluoro-5-methylbenzoatehydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with different molecular targets makes it a valuable compound in research and industry.

Biological Activity

Methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry and chemical biology. Its unique structural features, including a bromo and fluoro substituent, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula : C₉H₈BrClFNO₂

- Molecular Weight : 267.52 g/mol

- CAS Number : 1342063-52-8

Structure

The compound features a benzoate core with amino, bromo, and fluoro substituents that enhance its reactivity and interaction with biological targets.

Methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride exhibits its biological effects primarily through:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with active site residues, while the bromo and fluoro groups may influence binding affinity and specificity.

- Receptor Modulation : The compound may act on various receptors, including muscarinic receptors, which are involved in numerous physiological processes. Its structural components allow it to mimic natural ligands, facilitating receptor activation or inhibition.

Applications in Drug Discovery

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases. Its unique properties make it suitable for:

- Designing New Drug Candidates : The structural framework allows for modifications that can enhance potency and selectivity against specific biological targets.

- Studying Protein-Ligand Interactions : It is used in research to understand how small molecules can modulate protein functions, which is crucial for developing new therapeutic agents.

1. Enzyme Inhibition Studies

In a study focused on enzyme inhibition, Methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride was tested against several key enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for further development (Source: ).

2. Receptor Interaction Analysis

Research involving this compound demonstrated its ability to act as a muscarinic receptor antagonist. In vitro assays showed that it effectively blocked receptor activation by endogenous ligands, leading to potential applications in treating conditions like asthma or COPD (Source: ).

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Methyl 3-amino-2-bromo-4-fluoro-5-methylbenzoate hydrochloride | Enzyme inhibition; receptor modulation | Contains bromo and fluoro groups |

| Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride | Enzyme inhibition | Difluoro substitution enhances reactivity |

| Methyl 3-amino-4-nitrobenzoate hydrochloride | Enzyme inhibition | Nitro group provides distinct electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.